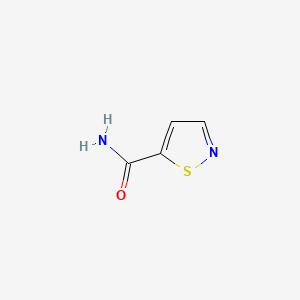

5-Isothiazolecarboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H4N2OS |

|---|---|

Molecular Weight |

128.15 g/mol |

IUPAC Name |

1,2-thiazole-5-carboxamide |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) |

InChI Key |

RNSKZDUUNLMFJL-UHFFFAOYSA-N |

SMILES |

C1=C(SN=C1)C(=O)N |

Canonical SMILES |

C1=C(SN=C1)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of 5 Isothiazolecarboxamide Derivatives

Established Synthetic Pathways for the 5-Isothiazolecarboxamide Core

The construction of the this compound scaffold relies on fundamental organic reactions, primarily amidation and various ring formation strategies.

Amidation Reactions in this compound Synthesis

Amidation is a key step in the synthesis of 5-isothiazolecarboxamides, typically involving the reaction of a 5-isothiazolecarboxylic acid or its activated derivative with an amine. For instance, new amides of 5-substituted 3-methyl-4-isothiazolecarboxylic acid have been synthesized by transforming the carboxylic group into amides using amino-acid esters. nih.gov This method allows for the introduction of diverse functionalities at the amide nitrogen.

A common approach involves the use of 5-isothiazolecarbonyl chlorides, which are highly reactive acylating agents. The synthesis of Isotianil (B1240973), for example, involves reacting 3,4-dichloro-1,2-thiazole-5-carbonyl chloride with 2-cyanobenzylamine in the presence of a base like pyridine. smolecule.com Similarly, 3,4-Dichloro-5-isothiazolecarboxylic acid amide can be synthesized from the reaction of 3,4-dichloroisothiazole-5-carbonyl chloride with ammonia (B1221849) gas in dimethylformamide (DMF).

The direct amidation of 5-isothiazolecarboxylic acids is also a viable route, often facilitated by coupling agents. Several new derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters have been synthesized, showcasing the versatility of the carboxylic acid group for derivatization. researchgate.net

Ring Formation Strategies for Isothiazole (B42339) Scaffolds

The formation of the isothiazole ring itself is a critical aspect of synthesizing this compound derivatives. Several retrosynthetic approaches can be envisioned for constructing the isothiazole core. thieme-connect.com These strategies often involve the cyclization of a precursor molecule containing the necessary carbon, nitrogen, and sulfur atoms in a specific arrangement.

One major strategy is intramolecular cyclization, which can involve the formation of S-N, C-C, C-S, or C-N bonds to close the ring. researchgate.net An example is the oxidative cyclization of 3-aminopropenethiones. thieme-connect.com Another approach is the heterocyclization of synthons. This can be a [4+1] annulation, where a four-atom fragment reacts with a one-atom fragment, or a [3+2] heterocyclization, where a three-atom fragment combines with a two-atom fragment. thieme-connect.comthieme-connect.com For instance, the reaction of α,β-unsaturated aldehydes with ammonium (B1175870) thiocyanate (B1210189), which acts as a donor of the N-S fragment, yields 4-arylisothiazoles. thieme-connect.com

The table below summarizes some common ring formation strategies.

| Ring Formation Strategy | Description | Key Reactants/Fragments | Reference |

| Intramolecular Cyclization | Formation of the isothiazole ring by creating a bond within a single molecule. | Precursors with C, N, and S atoms in a linear chain. | researchgate.net |

| [4+1] Heterocyclization | A four-atom fragment reacts with a single-atom donor. | Sequential imine formation/cyclization/aerial oxidation cascade. | thieme-connect.com |

| [3+2] Heterocyclization | A three-atom fragment combines with a two-atom fragment. | α,β-unsaturated aldehydes and ammonium thiocyanate. | thieme-connect.com |

| Ring Transformation | Conversion of another heterocyclic ring into an isothiazole. | Isoxazoles can be converted to isothiazoles. | medwinpublishers.comresearchgate.net |

Advanced Synthetic Approaches and Reaction Optimization

To improve efficiency, yield, and sustainability, advanced synthetic methods have been developed for this compound derivatives.

Influence of Reaction Parameters on Yield and Purity (e.g., Temperature, Solvent Selection, Catalyst Efficiency)

The yield and purity of this compound derivatives are highly dependent on various reaction parameters.

Temperature: Precise temperature control is crucial. For instance, in the synthesis of 3,4-Dichloro-5-isothiazolecarboxylic acid amide, the reaction temperature is maintained between 2-8°C to ensure the stability of intermediates. In the industrial production of Isotianil, the reaction is conducted at temperatures ranging from 70°C to 90°C. smolecule.com

Solvent Selection: The choice of solvent can significantly impact reaction outcomes. Toluene is often preferred in industrial processes due to its thermal stability and ease of recovery. smolecule.comgoogle.com Dimethylformamide (DMF) is also commonly used as a solvent in these syntheses.

Catalyst Efficiency: Catalysts can play a vital role in enhancing reaction rates and selectivity. In some amination reactions for preparing isothiazole derivatives, ligands such as MorDalPhos have been used to achieve selective substitution. nih.gov The use of phase transfer catalysts has also been reported to optimize the synthesis of related heterocyclic compounds. google.com The efficiency of a catalyst can be the determining factor in the viability of a synthetic route. The nature of the base used can also be critical; in one instance, using N-ethyldiisopropylamine or triethylamine (B128534) individually resulted in low yields of the desired isothiazole. thieme-connect.com

The following table provides examples of how reaction parameters have been optimized for specific syntheses.

| Compound | Parameter Optimized | Optimized Condition | Outcome | Reference |

| 3,4-Dichloro-5-isothiazolecarboxylic acid amide | Temperature | 2-8°C | Ensures stability of intermediates | |

| Isotianil | Solvent | Toluene | Favorable thermal stability and ease of recovery | smolecule.com |

| Isotianil | Temperature | 70-90°C | Enhanced reaction rates | smolecule.com |

| Aminoisothiazolamide derivative | Catalyst | MorDalPhos ligand | Selective amination | nih.gov |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of isothiazole derivatives aims to reduce the environmental impact of chemical processes. researchgate.netbepls.com This includes using environmentally benign solvents, developing catalyst-free reactions, and employing energy-efficient methods like microwave irradiation. researchgate.netbepls.com

Solvent-free oxidative cyclization of 3-aminopropenethiones has been demonstrated using chromium trioxide supported on silica (B1680970) gel, which is a step towards greener synthesis. thieme-connect.com The use of water as a solvent is another key aspect of green chemistry, and some syntheses of thiazole (B1198619) derivatives have been successfully carried out in aqueous media. researchgate.netnih.gov Furthermore, the development of transition-metal-free ring-closure reactions represents a significant advancement in the sustainable synthesis of isothiazole-containing compounds. arkat-usa.org These approaches not only minimize hazardous waste but can also lead to more efficient and cost-effective production methods. rsc.org

Post-Synthetic Modifications and Functionalization Reactions

Post-synthetic modification (PSM) is a powerful strategy for introducing diverse functional groups and properties onto a pre-existing molecular framework. For this compound, these modifications can be targeted at the isothiazole ring itself or the appended amide group, allowing for the generation of extensive chemical libraries from common intermediates.

Nucleophilic Substitution Reactions on the Isothiazole Ring (e.g., Chlorine Atoms)

The isothiazole ring, particularly when substituted with good leaving groups like halogens, is susceptible to nucleophilic aromatic substitution (SNAr). Halogenated isothiazoles are highly reactive and serve as valuable building blocks for creating polyfunctional derivatives. thieme-connect.com The SNAr mechanism typically involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.org The presence of electron-withdrawing groups, such as the carboxamide and the ring nitrogen, can activate the isothiazole core towards nucleophilic attack. masterorganicchemistry.com

Research has demonstrated the utility of chloro-substituted isothiazolecarboxamides in synthesis. For instance, 3,5-dihalo-4-isothiazolecarboxamides can react with alkali metal thiocyanates to yield 5,5'-thiobis(3-halo-4-isothiazolecarboxamides). google.com This transformation highlights the reactivity of the C5-position towards sulfur nucleophiles. The reaction is typically conducted by heating the reactants in an inert organic solvent. google.com

| Substrate | Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 3,5-Dihalo-4-isothiazolecarboxamide | Alkali metal thiocyanate (MSCN) | 5,5'-Thiobis(3-halo-4-isothiazolecarboxamide) | Heating (50-100 °C) in an inert organic solvent (e.g., ethanol, dioxane) | google.com |

| 3,5-Dihalo-4-isothiazolecarbonitrile | Alkali metal sulfide (B99878) (M₂S) | Alkali metal salt of 3-halo-5-mercapto-4-isothiazolecarbonitrile | Inert organic solvent (e.g., methanol, ethanol), 30-75 °C | google.com |

Hydrolysis of Nitrile and Carboxylic Acid Derivatives

The carboxamide functional group of this compound can be synthesized from corresponding nitrile or carboxylic acid precursors. The hydrolysis of a nitrile group at the C5 position is a common method for accessing the primary amide. For example, 5,5'-thiobis(3-halo-4-isothiazolecarbonitriles) are converted to their corresponding dicarboxamides via acid hydrolysis. google.com This reaction is typically performed using concentrated sulfuric acid, with temperatures ranging from 10 to 100°C. google.com While specific to a related dinitrile, this demonstrates a standard procedure applicable to isothiazole systems.

Similarly, the selective hydrolysis of one nitrile group in a dinitrile compound to a carboxamide has been effectively demonstrated in related heterocyclic systems like 4,5-dicyanoimidazole, which is converted to 4-cyanoimidazole-5-carboxamide using aqueous alkaline solutions such as sodium hydroxide. google.com

Alternatively, the amide can be formed from the corresponding carboxylic acid or its activated derivatives. The synthesis of 3,4-Dichloro-5-isothiazolecarboxamide can be achieved from 3,4-dichloroisothiazole-5-carbonyl chloride, an activated carboxylic acid derivative, by reacting it with ammonia gas in a suitable solvent like dimethylformamide (DMF). General methods for the direct amidation of carboxylic acids, often catalyzed by boronic acids or facilitated by dehydrating agents, are also widely employed in organic synthesis and can be applied to isothiazolecarboxylic acids. mdpi.com

| Precursor | Reagents | Product Type | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5-Cyanoisothiazole derivative | H₂SO₄ (conc.) | This compound derivative | 10-100 °C | google.com |

| 5-Isothiazolecarbonyl chloride derivative | Ammonia | This compound derivative | Inert solvent (e.g., DMF) | |

| 4,5-Dicyanoimidazole (analogous heterocycle) | NaOH (aq.) | 4-Cyanoimidazole-5-carboxamide | ~1-2 N NaOH, aqueous solution | google.com |

Derivatization at the Amide Nitrogen and Isothiazole Ring Positions

Further functionalization can be achieved by modifying the amide nitrogen or by directly substituting the C-H bonds on the isothiazole ring.

Derivatization at the Amide Nitrogen: The N-H bonds of the primary amide offer sites for substitution. For instance, new amides of 5-acylamino-3-methyl-4-isothiazolecarboxylic acid have been prepared by transforming the carboxylic acid group at position 4 into amides using various amino acid esters. nih.gov In other work, ethyl 5-halogenoacylamino-3-methylisothiazole-4-carboxylates were synthesized and subsequently reacted with amines to displace the halogen on the acyl group, effectively elongating the amide substituent. ptfarm.pl This reaction involves refluxing the haloacyl intermediate with an amine in a solvent like toluene. ptfarm.pl Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, provide a general route for the N-arylation of amides and amines and are applicable to heterocyclic systems. cmu.edumdpi.com

Derivatization at the Isothiazole Ring: Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the direct functionalization of the isothiazole ring, avoiding the need for pre-functionalized substrates like halo-isothiazoles. sci-hub.se Palladium-catalyzed direct C-H alkenylation has been reported for thiazole derivatives, a closely related heterocycle, using Pd(OAc)₂ as the catalyst. mdpi.com These reactions create C-C bonds directly on the heterocyclic core. C-H activation strategies have been extensively reviewed and applied to a wide range of heterocycles, allowing for arylation, alkylation, and other modifications. rsc.orgnih.govscielo.br

| Position of Derivatization | Reaction Type | Reagents & Conditions | Product | Reference |

|---|---|---|---|---|

| Amide Nitrogen (via acyl group) | Nucleophilic Substitution | Ethyl 5-(2-chloroacetamido)-3-methylisothiazole-4-carboxylate + amine, reflux in toluene | Ethyl 5-(2-aminoacetamido)-3-methylisothiazole-4-carboxylate derivative | ptfarm.pl |

| Carboxylic Acid (position 4) | Amidation | 5-Substituted 3-methyl-4-isothiazolecarboxylic acid + amino acid ester | Amide of 5-substituted 3-methyl-4-isothiazolecarboxylic acid | nih.gov |

| Isothiazole Ring (C-H position) | Direct C-H Alkenylation (on related azoles) | Thiazole-4-carboxylate, n-butyl acrylate, Pd(OAc)₂ catalyst | Alkenylated thiazole derivative | mdpi.com |

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient, selective, and atom-economical routes for both the construction of the isothiazole ring and its subsequent functionalization.

Rhodium catalysts have proven particularly effective for synthesizing the isothiazole core. One notable method is the Rh-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles. thieme-connect.comacs.org This reaction proceeds through an α-thiavinyl rhodium-carbenoid intermediate to form 3,4,5-trisubstituted isothiazoles. thieme-connect.com Another approach involves the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur to directly construct the isothiazole ring. acs.org Copper has also been used as a catalyst for the direct formation of the isothiazole ring from thioamide precursors. sci-hub.se

For the derivatization of the pre-formed isothiazole scaffold, palladium and rhodium catalysts are paramount, especially in C-H functionalization reactions. sci-hub.semdpi.com Palladium-catalyzed reactions, such as direct arylation and oxidative Heck couplings, enable the formation of C-C bonds at positions on the ring that are otherwise unreactive. mdpi.comrsc.org These methods often exhibit high regioselectivity, guided by the electronic properties of the substrate or the use of a directing group. scielo.br Rhodium-catalyzed C-H activation can also be used to annulate new rings onto the isothiazole core, as seen in the coupling of isothiazoles with alkynes, which proceeds via N-S bond cleavage. osaka-u.ac.jp

| Catalyst Type | Reaction | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Rhodium | Ring Synthesis (Transannulation) | 1,2,3-Thiadiazoles + Nitriles | Forms 3,4,5-substituted isothiazoles. | thieme-connect.comacs.org |

| Rhodium | Ring Synthesis (Oxidative Annulation) | Benzimidates + Elemental Sulfur | Direct construction of the isothiazole ring. | acs.org |

| Palladium | C-H Functionalization (Alkenylation) | Azole carboxylates + Alkenes | Direct C-C bond formation on the heterocyclic ring. | mdpi.com |

| Rhodium | C-H Activation / Annulation | 3,5-Diarylisothiazoles + Alkynes | Forms isothiochromene (B15496450) ring via N-S bond cleavage. | osaka-u.ac.jp |

Derivatization and Structure Activity Relationship Sar Studies of 5 Isothiazolecarboxamide Analogs

Design Principles for Novel 5-Isothiazolecarboxamide Derivatives

The design of new this compound derivatives is guided by established principles of medicinal chemistry to enhance potency, selectivity, and drug-like characteristics. researchgate.net A primary strategy involves the rational modification of the lead compound based on quantitative structure-activity relationship (QSAR) models, which correlate chemical structure with biological activity using substituent constants. u-tokyo.ac.jp Key objectives of these modifications include altering lipophilicity to improve membrane permeability and modulating electronic properties to enhance binding affinity with target receptors. mdpi.com

Another successful design strategy is the "combination principle," where known bioactive moieties are strategically linked to the this compound core. sapub.org For instance, attaching groups with known antioxidant properties or specific target affinities can produce new derivatives with enhanced or novel biological effects. sapub.org The synthesis of a series of derivatives with systematic variations allows researchers to build a comprehensive understanding of the SAR, guiding future design iterations toward compounds with optimized therapeutic profiles. mdpi.comresearchgate.net

Positional and Substituent Effects on Biological Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the isothiazole (B42339) ring and its appended groups. SAR studies have demonstrated that minor structural changes can lead to significant shifts in potency and efficacy.

Halogenation is a widely used technique in medicinal chemistry to fine-tune a molecule's properties. nih.gov Introducing halogen atoms can alter lipophilicity, metabolic stability, and binding interactions. mdpi.com For isothiazole derivatives, halogenation has proven to be a critical determinant of bioactivity.

Studies have shown that the presence of a p-chlorobenzoyl substituent at the 5-position of the isothiazole ring is a requirement for certain biological activities. ptfarm.pl

The compound 3,4-dichloro-5-isothiazolecarboxylic acid amide exhibits notable antimicrobial and antifungal properties, indicating that dichlorination of the isothiazole ring is a viable strategy for creating bioactive agents.

However, the effect of halogenation is not always positive and can depend on the size and number of halogen atoms; in some analog families, binding affinity has been observed to decrease as the size of the halogen substituent increases. nih.gov

Table 1: Effect of Halogenation on the Bioactivity of Isothiazole Analogs

| Position of Halogen | Halogen Substituent | Observed Effect on Bioactivity | Citation |

|---|---|---|---|

| 5-position (on benzoyl group) | p-chloro | Essential for specific biological activities | ptfarm.pl |

The introduction of aromatic and heterocyclic rings is a key strategy in drug design to improve metabolic stability, solubility, and bioavailability, as well as to introduce new binding interactions like aromatic stacking. mdpi.comnih.gov Five-membered heterocyclic rings are particularly valuable as they can enhance polarity and facilitate hydrogen bond formation. mdpi.comnih.gov

In the context of this compound analogs, specific aromatic groups at defined positions are crucial for activity. Research has demonstrated that for a particular series of isothiazole derivatives to exhibit biological activity, a benzoyl group at position 5 and an aromatic amine residue at position 4 were necessary. ptfarm.pl This highlights the specific spatial and electronic requirements of the target receptor. The replacement of these aromatic moieties often leads to a significant reduction or complete loss of activity.

Table 2: Influence of Aromatic Substituents on Isothiazolecarboxamide Activity

| Position | Required Substituent | Finding | Citation |

|---|---|---|---|

| Position 5 | Benzoyl group | Essential for biological activity in the studied series. | ptfarm.pl |

Modifications to side chains, particularly those involving amino acid and ester functionalities, have yielded significant insights into the SAR of 5-isothiazolecarboxamides. These studies reveal a high degree of specificity for these substituents.

Ester Modifications at Position 4 : The presence of an amino acid ester residue at position 4 was found to confer biological activity, with the methyl ester of alanine (B10760859) being particularly effective. ptfarm.pl

Acylamine Modifications at Position 5 : The nature of the acylamine group at position 5 is critical. Replacing a larger aroyl group (like benzoyl) with smaller, more flexible acetyl or propionyl groups resulted in a loss of pharmacological activity. ptfarm.pl This suggests that a larger, rigid aromatic structure is necessary for effective binding at this position.

Combined Modifications : A particularly effective strategy involved the simultaneous introduction of an aminoacylamine group at position 5 and a lipophilic ester group at position 4. ptfarm.pl This combination led to derivatives with notable immunological activity, demonstrating a synergistic effect between the two positions. ptfarm.pl For example, a derivative possessing a p-phenetidine (B124905) residue was found to be a potent immunosuppressive agent. ptfarm.pl

Table 3: SAR of Aminoacylamine and Ester Modifications

| Position 4 Modification | Position 5 Modification | Resulting Activity | Citation |

|---|---|---|---|

| Amino acid ester (e.g., Alanine methyl ester) | Benzoyl residue | Active | ptfarm.pl |

| Lipophilic ester group | Aminoacylamine group | Immunological activity acquired | ptfarm.pl |

Scaffold Hopping and Bioisosteric Replacements within the Isothiazolecarboxamide Framework

Scaffold hopping and bioisosteric replacement are advanced drug design strategies aimed at discovering novel chemotypes with improved properties while retaining the biological activity of a parent compound. researchgate.netnih.gov Bioisosteric replacement involves substituting a functional group with another that possesses similar physical and chemical properties, whereas scaffold hopping entails replacing the central core of the molecule with a structurally different framework that maintains the original pharmacophoric geometry. researchgate.netnih.govbiosolveit.de

These techniques are employed to overcome issues with the original scaffold, such as poor pharmacokinetic profiles, toxicity, or synthetic inaccessibility, and to explore new intellectual property space. researchgate.netnih.gov For the this compound framework, a medicinal chemist might apply scaffold hopping to replace the isothiazole ring with another five-membered heterocycle (e.g., oxadiazole, pyrazole, or thiazole) that can orient the critical carboxamide and other substituents in a similar three-dimensional arrangement. biosolveit.de The goal is to mimic the shape and key molecular interactions of the original ligand to preserve binding affinity. u-strasbg.fr This rational design approach can lead to the discovery of completely new classes of compounds with the desired biological profile. biosolveit.de

Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

The discovery of novel this compound derivatives has been significantly accelerated by the adoption of modern drug discovery platforms. Combinatorial chemistry allows for the rapid, parallel synthesis of large collections, or "libraries," of related compounds from a common scaffold. researchgate.net This technology enables the systematic exploration of a wide range of substituents at various positions on the isothiazolecarboxamide core.

Once these extensive libraries are generated, they are subjected to high-throughput screening (HTS). cijournal.ru HTS utilizes automated systems to rapidly test thousands of compounds for their activity against a specific biological target. nih.gov This process can quickly identify "hits"—compounds that exhibit the desired biological effect. These hits then become the starting point for further lead optimization through more focused SAR studies. The integration of combinatorial synthesis and HTS provides a powerful and efficient engine for discovering new and potent this compound-based therapeutic agents. benthamscience.com

Advanced Spectroscopic and Structural Characterization of 5 Isothiazolecarboxamide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-isothiazolecarboxamide derivatives in solution. scispace.commsu.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing definitive evidence of the compound's identity and connectivity. nih.gov

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in the molecule. For a typical this compound derivative, the proton on the isothiazole (B42339) ring is expected to appear in the aromatic region of the spectrum. The protons of the carboxamide group (-CONH₂) would present as a broad singlet, and any substituents on the isothiazole or amide nitrogen would have characteristic chemical shifts and multiplicities.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. udel.edu The carbonyl carbon of the carboxamide group typically resonates at a downfield chemical shift (around 160-170 ppm). organicchemistrydata.org The carbon atoms of the isothiazole ring also have distinct chemical shifts that are influenced by the presence of the heteroatoms and substituents.

2D NMR techniques are crucial for establishing the complete structural framework, especially for more complex derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different fragments of the molecule and confirming the position of substituents. sdsu.eduyoutube.com

For instance, in a substituted this compound, HMBC correlations would be key to confirming the connectivity between the isothiazole ring, the carboxamide group, and any other substituent groups. amazonaws.com

Interactive Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H (Isothiazole ring) | ~8.5 (s, 1H) | - | C=O, C (Isothiazole) |

| NH₂ (Amide) | ~7.5 (br s, 2H) | - | C=O |

| C=O (Amide) | - | ~165 | H (Isothiazole), NH₂ |

| C5 (Isothiazole) | - | ~150 | H (Isothiazole) |

| C4 (Isothiazole) | - | ~125 | H (Isothiazole) |

| C3 (Isothiazole) | - | ~155 | H (Isothiazole) |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound compounds. It also provides valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with a high degree of confidence. apvma.gov.ausmolecule.com This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. libretexts.org For this compound derivatives, HRMS is crucial for confirming the successful synthesis and purity of the target molecule.

The fragmentation of this compound derivatives in the mass spectrometer provides insights into their structural features. Common fragmentation pathways involve the cleavage of the amide bond, loss of the carboxamide group, and fragmentation of the isothiazole ring. libretexts.orgchemguide.co.ukjptcp.com For example, the mass spectrum of Isotianil (B1240973) (3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide) shows a precursor ion [M-H]⁻ at m/z 295.9458, and its fragmentation reveals characteristic losses. nih.gov

Interactive Table 2: Typical Mass Spectrometry Fragmentation for a this compound Derivative.

| Fragment Ion | m/z | Description |

| [M+H]⁺ | Molecular Weight + 1 | Molecular ion |

| [M-NH₂]⁺ | M - 16 | Loss of the amino group |

| [M-CONH₂]⁺ | M - 44 | Loss of the carboxamide group |

| [Isothiazole ring fragment]⁺ | Varies | Fragmentation of the heterocyclic ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mhlw.go.jpcdnsciencepub.com These techniques are highly effective for identifying the functional groups present in this compound compounds and for studying intermolecular interactions in the solid state. chemguide.co.uk

The IR and Raman spectra of this compound derivatives display characteristic bands corresponding to the vibrations of the isothiazole ring, the carboxamide group, and any substituents.

Amide Group Vibrations: The C=O stretching vibration of the amide typically appears as a strong band in the IR spectrum between 1650 and 1680 cm⁻¹. The N-H stretching vibrations of the primary amide appear as two bands in the region of 3100-3500 cm⁻¹.

Isothiazole Ring Vibrations: The isothiazole ring exhibits several characteristic vibrations, including C=C and C=N stretching modes in the 1400-1600 cm⁻¹ region, and C-S stretching modes at lower wavenumbers. cdnsciencepub.com The in-plane and out-of-plane bending vibrations of the ring C-H bond are also observable. scialert.netresearchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be used to predict the vibrational frequencies and aid in the assignment of the experimental bands. googleapis.com

Interactive Table 3: Characteristic IR and Raman Bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| N-H (Amide) | Stretching | 3100 - 3500 | Medium-Strong | Weak |

| C=O (Amide) | Stretching | 1650 - 1680 | Strong | Medium |

| C=N (Isothiazole) | Stretching | 1500 - 1600 | Medium | Strong |

| C=C (Isothiazole) | Stretching | 1400 - 1500 | Medium | Strong |

| C-S (Isothiazole) | Stretching | 650 - 750 | Medium | Medium |

X-ray Crystallography for Solid-State Structure Determination

The crystal structure reveals how the molecules are packed in the crystal lattice, which is governed by intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govdcu.iemsu.edu For this compound, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of extended hydrogen-bonded networks. The planar isothiazole ring can participate in π-π stacking interactions, further stabilizing the crystal structure. The study of thiazolo[5,4-d]thiazole (B1587360) derivatives has shown that molecular packing, influenced by these non-covalent interactions, can significantly affect the material's photophysical properties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. organicchemistrydata.org The absorption of UV or visible light by a this compound compound promotes electrons from lower energy molecular orbitals to higher energy ones. cdnsciencepub.com

The UV-Vis spectrum of a this compound derivative is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net

π→π transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and occur in molecules with conjugated systems, such as the isothiazole ring.

n→π transitions:* These are lower energy transitions involving the promotion of a non-bonding electron (from the nitrogen or sulfur atoms of the isothiazole ring, or the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions. cdnsciencepub.com

The position and intensity of the absorption maxima (λ_max) are sensitive to the solvent polarity and the nature of any substituents on the molecule. sdsu.edu For example, extending the conjugation of the π-system by adding aromatic substituents can lead to a bathochromic (red) shift in the absorption maximum.

Interactive Table 4: Expected UV-Vis Absorption Data for this compound.

| Transition Type | Typical λ_max (nm) | Molar Absorptivity (ε) | Description |

| π→π | 250 - 300 | High | Associated with the conjugated isothiazole ring |

| n→π | 300 - 350 | Low | Involving non-bonding electrons on N, S, or O |

Advanced Spectroscopic Methodologies

In the structural elucidation and characterization of this compound and its derivatives, advanced spectroscopic methodologies are indispensable. These techniques, moving beyond traditional linear methods, offer deeper insights into molecular structure, dynamics, and electronic properties. The integration of sophisticated computational analysis with high-resolution spectroscopy enables a more precise and comprehensive understanding of these complex heterocyclic systems.

Application of Advanced Non-Linear Spectral Decomposition and Regression Methods

The analysis of spectroscopic data from complex molecules like this compound derivatives often requires methods that can decipher overlapping signals and subtle spectral features. Non-linear spectral decomposition and regression techniques are powerful tools for extracting meaningful chemical information from high-dimensional spectroscopic data. nih.gov

Non-linear optical (NLO) studies, for instance, investigate the interaction of materials with intense laser light, revealing information about molecular hyperpolarizability. researchgate.netacrhem.org For heterocyclic compounds such as thiazole (B1198619) derivatives, which share structural motifs with isothiazoles, techniques like the Z-scan are employed to determine non-linear refractive indices and absorption coefficients. researchgate.netacrhem.org These non-linear properties are crucial for developing materials for photonic applications. researchgate.net

Research on dibenzylideneacetone (B150790) derivatives has utilized spectral decomposition with Gaussian band-shapes to analyze superimposed electronic transitions in their absorption spectra. mdpi.com This approach, combined with quantum chemical calculations, helps in understanding the non-linear optical properties. mdpi.com Similarly, for isothiazole-containing compounds, computational methods like Density Functional Theory (DFT) are used alongside experimental data to analyze spectroscopic results and predict molecular properties. researchgate.net

The development of analytical models often involves regression methods. For example, in the study of antitubercular drugs within microemulsions, the Korsmeyer and Peppas equation, a non-linear model, was used to analyze the kinetics of drug release, distinguishing between different transport mechanisms. nih.gov While not directly on this compound, this illustrates how non-linear regression can model complex chemical processes monitored by spectroscopy.

Advanced chemometric approaches are essential for handling the large datasets generated by modern spectroscopic techniques like fluorescence, NMR, and various imaging methods. mdpi.com These statistical methods, including non-linear regression, allow for the construction of calibration models for both qualitative and quantitative analysis from spectral fingerprints. mdpi.com

Table 1: Non-Linear Optical (NLO) Properties of Thiazole Derivatives This table presents data on the non-linear optical properties of selected thiazole-containing chromophores, which are structurally related to isothiazoles, illustrating the type of data obtained from advanced non-linear spectroscopic studies.

| Compound | Acceptor Group | Maximum Absorption (λmax, nm) | Molecular Hyperpolarizability (β) | Measurement Technique |

| Thiazole Chromophore 1 | Dicyanovinyl | 430 | High | Hyper-Rayleigh Scattering (HRS) |

| Thiazole Chromophore 2 | Tricyanovinyl | 510 | Substantial (ca. 7000×10⁻⁴⁸ cm⁶) nycu.edu.tw | Electric Field-Induced Second Harmonic Generation (EFISH) |

| Benzenesulfonamide-Thiazole | Azide | - | High | Z-Scan researchgate.net |

| Dibenzylideneacetone Derivative (4-DMDBA) | - | 369 | 55 × 10⁻³⁰ cm⁴·statvolt⁻¹ | Hyper-Rayleigh Scattering (HRS) mdpi.com |

Artificial Intelligence and Machine Learning in Spectroscopic Data Analysis

Artificial intelligence (AI) and its subfield, machine learning (ML), are revolutionizing the analysis of spectroscopic data in chemistry. spectroscopyonline.comthemoonlight.io These technologies are particularly adept at recognizing patterns in high-dimensional data, making them ideal for interpreting the complex spectra of heterocyclic compounds. nih.govnumberanalytics.com

ML algorithms can be broadly categorized into supervised learning (e.g., classification, regression) and unsupervised learning (e.g., clustering, component analysis). spectroscopyonline.com For the analysis of bi-heterocyclic compounds, including isothiazolpyridine derivatives, a two-stage approach combining unsupervised and supervised methods has proven effective. nih.gov First, Principal Component Analysis (PCA), an unsupervised method, is used to extract the most relevant features from a set of spectra. nih.govresearchgate.net Subsequently, supervised learning algorithms like the Kernel Support Vector Machine (KSVM) are used to classify the compounds based on these extracted features. nih.govresearchgate.net This methodology has been successfully applied to recognize bi-heterocyclic compounds from their Terahertz (THz) spectra with high accuracy. nih.govresearchgate.net

The application of AI in spectroscopy is extensive, covering various techniques such as Raman, infrared (FT-IR), near-infrared (NIR), and ultraviolet-visible (UV-vis). spectroscopyonline.com ML models, including Support Vector Machines (SVM) and Convolutional Neural Networks (CNNs), have demonstrated high accuracy in identifying substances and quantifying their properties from spectral data. uliege.be For example, CNN models have achieved up to 99.85% accuracy in detecting adulterants in food products. uliege.be The integration of AI with spectroscopic techniques provides a powerful tool for automated, rapid, and precise analysis. spectroscopyonline.comuliege.be

Explainable AI (XAI) is an emerging area that aims to make the decisions of complex models, like neural networks, more transparent. researchgate.net In spectroscopy, XAI methods such as SHapley Additive exPlanations (SHAP) and Class Activation Mapping (CAM) help in identifying the specific spectral bands that are most significant for the model's prediction, thereby linking the mathematical output back to the underlying chemical information. researchgate.net

Table 2: Machine Learning Models in Spectroscopic Analysis of Heterocyclic Compounds This table summarizes various machine learning models and their applications in the spectroscopic analysis of heterocyclic compounds and related analytical tasks, demonstrating the versatility of these methods.

| Machine Learning Model | Spectroscopic Technique | Application | Finding/Accuracy | Reference |

| Kernel Support Vector Machine (KSVM) | Terahertz (THz) Spectroscopy | Recognition of bi-heterocyclic compounds | 100% classification accuracy achieved with an adaptive kernel. researchgate.net | nih.gov, researchgate.net |

| Principal Component Analysis (PCA) | Terahertz (THz) Spectroscopy | Feature extraction from spectra of bi-heterocyclic compounds | Used as a preliminary step for supervised learning. nih.gov | nih.gov, researchgate.net |

| Convolutional Neural Network (CNN) | Not specified | Detection of mutton adulteration | 99.85% accuracy. uliege.be | uliege.be |

| Support Vector Machine (SVM) | Not specified | Honey classification | 95% accuracy. uliege.be | uliege.be |

| Artificial Neural Network (ANN) | Terahertz (THz) Spectroscopy | Recognition of traditional Chinese medicaments | Applied for classification based on THz spectra. researchgate.net | researchgate.net |

Computational and Theoretical Chemistry Investigations of 5 Isothiazolecarboxamide Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of 5-isothiazolecarboxamide systems. researchgate.netrsc.orgmdpi.com These methods allow for the analysis of molecular orbitals, charge distribution, and the energetic landscape of chemical reactions, offering a deeper understanding of the molecule's intrinsic properties. researchgate.netrsc.orgmdpi.com

Conformational analysis is crucial for understanding the three-dimensional arrangement of atoms in a molecule, which in turn dictates its physical and biological properties. sfu.camaricopa.edu For flexible molecules like this compound derivatives, numerous conformations may exist, and identifying the most stable, low-energy conformers is essential. sfu.cachemrxiv.org Molecular dynamics (MD) simulations provide a means to explore the conformational space of these molecules over time, offering insights into their dynamic behavior and stability. nih.govfrontierspartnerships.orgmdpi.com

In studies of isothiazole (B42339) derivatives, MD simulations have been employed to confirm the stability of ligand-protein complexes. mdpi.com For instance, simulations of newly designed isothiazole-based inhibitors of HCV NS5B polymerase revealed a stable energetic state and dynamic equilibrium within the enzyme's active site, supporting their potential as effective drugs. mdpi.com These simulations can track the root-mean-square deviation (RMSD) of the molecule's atoms over time, providing a measure of its structural stability. A stable complex is often characterized by a low and converging RMSD value.

| Simulation Parameter | Typical Value/Range | Significance |

| Simulation Time | 10 - 100 ns | Duration of the simulation to observe molecular motions. |

| Force Field | AMBER, GROMOS | Set of parameters describing the potential energy of the system. |

| RMSD | < 3 Å | Indicator of the stability of the protein-ligand complex. |

| Temperature | 300 K | Physiological temperature to mimic biological conditions. |

| Pressure | 1 atm | Standard atmospheric pressure. |

Table 1: Typical Parameters for Molecular Dynamics Simulations of Isothiazole Systems. This table outlines common parameters used in MD simulations to study the conformational stability of isothiazole derivatives complexed with biological targets.

Quantum chemical calculations are instrumental in investigating the thermodynamics of reaction pathways involving this compound systems. rsc.orgnipponsteel.com By calculating the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS) for a reaction, researchers can predict its spontaneity and feasibility. maricopa.edu The negative sign of ΔG indicates a spontaneous reaction, while a negative ΔH signifies an exothermic process. sfu.ca

For instance, the synthesis of various heterocyclic compounds, including isothiazole derivatives, can be theoretically modeled to understand the reaction mechanism and predict the most favorable pathways. vanderbilt.edu These calculations can help in optimizing reaction conditions, such as temperature and catalysts, to improve the yield and selectivity of the desired product. nih.gov The study of reaction thermodynamics provides a fundamental understanding of the chemical transformations leading to the formation of this compound and its analogs. sfu.ca

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govmdpi.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. mdpi.commdpi.com

For this compound systems, molecular docking studies have been crucial in identifying potential biological targets and predicting their binding modes and affinities. mdpi.comnih.govsmolecule.com In a study on isothiazole derivatives as inhibitors of HCV NS5B polymerase, docking simulations revealed that these compounds bind to the active site of the enzyme through a combination of hydrogen bonds and hydrophobic interactions. mdpi.com

The binding affinity is often quantified by a docking score, which estimates the free energy of binding (ΔG). A more negative docking score generally indicates a stronger binding affinity. mdpi.com For example, newly designed isothiazole derivatives showed docking scores ranging from -8 to -9.3 kcal/mol against the HCV NS5B polymerase, suggesting a higher binding affinity compared to a known co-crystallized ligand. mdpi.com

| Compound Type | Biological Target | Key Interacting Residues | Predicted Binding Affinity (Docking Score) |

| Isothiazole Derivatives | HCV NS5B Polymerase | TYR448, SER556, ARG503 | -8 to -9.3 kcal/mol |

| Thiazole (B1198619) Carboxamides | Cyclooxygenase (COX) | TYR385, SER530, ARG120 | Not specified |

| Isoxazole (B147169) Carboxamides | COX-2 | HIS90, ARG513, PHE518 | Not specified |

Table 2: Predicted Binding Interactions of Isothiazole and Related Carboxamide Systems. This table summarizes the findings from molecular docking studies on isothiazole, thiazole, and isoxazole carboxamide derivatives with their respective biological targets, highlighting key interacting amino acid residues and predicted binding affinities.

These studies not only predict how a molecule might bind but also provide a rationale for its observed biological activity, thereby guiding the design of more potent inhibitors. nih.govnih.govchemrxiv.orgarxiv.orgbiorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. imist.mabiointerfaceresearch.comresearchgate.net

QSAR models have been successfully developed for isothiazole and related carboxamide derivatives to predict their biological efficacy. mdpi.commedcraveonline.commdpi.comnih.govjmaterenvironsci.comfrontiersin.org These models are built using a set of molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. mdpi.com

In a study of 38 isothiazole derivatives as HCV NS5B polymerase inhibitors, a QSAR model was developed using multiple linear regression (MLR). mdpi.com The model showed a strong correlation between the predicted and experimental biological activities, with a correlation coefficient (R²) of 0.811. mdpi.com This indicates that the model can explain a significant portion of the variance in the experimental data. mdpi.com The statistical quality of the model was further validated by a high cross-validated R² (Q²_Loo) of 0.737 and a high R² for the test set (R²_test) of 0.891. mdpi.com

| QSAR Model Statistic | Value | Interpretation |

| R² (Correlation Coefficient) | 0.811 | The model explains 81.1% of the variance in the experimental data. |

| Q²_Loo (Cross-validated R²) | 0.737 | Good internal predictive ability of the model. |

| R²_test (Test Set R²) | 0.891 | Excellent predictive ability for external compounds. |

| F-statistic | 26.794 | The regression model is statistically significant. |

Table 3: Statistical Parameters of a QSAR Model for Isothiazole Derivatives. This table presents the key statistical parameters for a QSAR model developed for a series of isothiazole derivatives targeting HCV NS5B polymerase, demonstrating the model's robustness and predictive power. mdpi.com

Such predictive QSAR models are invaluable tools in drug discovery, as they allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, ultimately accelerating the development of new drugs. frontiersin.orgrsc.org

In Silico Screening and Virtual Library Design for Novel Derivatives

In modern drug discovery, in silico screening, particularly virtual screening (VS), has become an indispensable tool for identifying novel bioactive compounds from vast chemical libraries. nih.govwuxibiology.comjddtonline.info This computational technique accelerates the discovery process by prioritizing a manageable number of molecules for synthesis and experimental testing, thereby reducing time and cost. researchgate.netlongdom.org The core principle of virtual screening is to use computational models to predict the interaction between a library of small molecules and a specific biological target, such as an enzyme or receptor. nih.govnih.gov

The process begins with the design of a virtual library, which is a collection of digital chemical structures. synplechem.comnih.gov For this compound systems, this involves using the core scaffold as a foundation and computationally enumerating a large set of derivatives by attaching various chemical groups (R-groups) at different positions on the isothiazole ring and the carboxamide moiety. wuxibiology.com These libraries can range from millions to billions of virtual compounds, covering a vast chemical space. wuxibiology.com The design can be guided by known structure-activity relationships or aim for maximum chemical diversity to explore new possibilities. nih.gov

Table 1: Example of a Virtual Library Enumeration Strategy for a this compound Scaffold

| Scaffold Position | R-Group Type | Example Fragments | Intended Interaction/Property |

|---|---|---|---|

| N-substituent (Amide) | Alkyl, Aryl, Heteroaryl | Cyclohexyl, Phenyl, Pyridyl, Benzyl | Occupy hydrophobic pockets, form pi-stacking interactions |

| Ring Position 3 | Halogen, Small Alkyl | -Cl, -F, -CH3 | Modulate electronics, fill small pockets |

| Ring Position 4 | Halogen, Amino, Acyl | -Cl, -NH2, -C(O)CH3 | Form hydrogen bonds, alter solubility |

Once the virtual library is generated, structure-based virtual screening (SBVS) is commonly employed, with molecular docking being a primary method. jddtonline.infonih.gov Docking algorithms predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a scoring function or binding energy. nih.govmdpi.com This requires a three-dimensional structure of the target protein, which can be obtained through experimental methods like X-ray crystallography or computational approaches like homology modeling. nih.gov

For instance, molecular docking studies on related heterocyclic systems, such as thiazole and isoxazoline (B3343090) derivatives, have successfully identified key binding modes. mdpi.comnih.govnih.gov In a study of aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif, docking simulations with the GABA receptor model revealed that the most active compounds shared the same binding mode as the control drug, fluralaner. nih.gov Similarly, docking of thiazole derivatives against phospholipase A2 (PLA2) from cobra venom helped identify potent inhibitors by revealing favorable hydrogen bond interactions. nih.gov These examples demonstrate a methodology that is directly applicable to screening this compound libraries against their specific biological targets to filter for promising hit candidates. nih.govnih.gov

Hierarchical virtual screening is an advanced strategy that combines multiple filtering steps. nih.gov It may start with ligand-based methods, such as searching for similarity to known active compounds or applying QSAR models, to quickly reduce a large library. nih.gov The resulting subset is then subjected to more computationally intensive methods like molecular docking and molecular dynamics simulations to refine the predictions and better estimate binding affinities. nih.gov This multi-step approach enhances the efficiency and success rate of identifying high-quality lead compounds for further development. wuxibiology.com

Chemometrics and Data Mining in Structure-Activity Relationships

Chemometrics applies mathematical and statistical methods to chemical data to extract meaningful information. mdpi.comijpsjournal.com In drug discovery, it is fundamental to understanding structure-activity relationships (SAR), which describe how a molecule's chemical structure correlates with its biological activity. longdom.org By analyzing data from a series of tested compounds, researchers can identify the chemical features responsible for potency and selectivity, guiding the design of improved molecules. dtu.dk

Quantitative Structure-Activity Relationship (QSAR) is a key chemometric technique that formalizes this connection into a mathematical model. mdpi.comuclouvain.be QSAR models correlate calculated molecular descriptors (numerical representations of physicochemical properties) of a set of compounds with their experimentally measured biological activities. nih.govuclouvain.be These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.govmdpi.com The development of a robust QSAR model involves several critical steps: data set selection, calculation of molecular descriptors, feature selection to identify the most relevant descriptors, model building using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), and rigorous validation. mdpi.comuclouvain.be

Data mining of experimental results from high-throughput screening and medicinal chemistry efforts provides the raw information for building SAR and QSAR models. nih.gov For systems related to this compound, several SAR studies have provided key insights. For example, in a series of 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives tested for antifungal activity, it was found that the presence of 3-COOH and 3-OH groups on the benzene (B151609) ring of the indole (B1671886) moiety was beneficial for activity. mdpi.com Conversely, adding a 6-methoxy group to the indole ring resulted in a less potent compound. mdpi.com

Another study on aryl isoxazoline derivatives with a pyrazole-5-carboxamide motif against Mythimna separata provided detailed SAR. nih.gov The analysis showed that specific substitutions on the N-phenyl ring of the carboxamide were crucial for insecticidal activity. These findings, derived from experimental data, form the basis for building predictive QSAR models and designing future compounds. nih.govnih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings for Related Heterocyclic Carboxamide Systems

| Compound Series | Structural Modification | Impact on Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Presence of 3-COOH, 3-OH groups on indole ring | Beneficial | Antifungal Activity | mdpi.com |

| 5-Indolylmethylen-4-oxo-2-thioxothiazolidines | Attachment of 6-methoxy group to indole ring | Decreased Potency | Antifungal Activity | mdpi.com |

| Aryl Isoxazoline Pyrazole-5-carboxamides | N-(4-fluorophenyl) on carboxamide | High Activity | Insecticidal (M. separata) | nih.gov |

| Aryl Isoxazoline Pyrazole-5-carboxamides | 3,5-dichloro substitution on terminal phenyl ring | High Activity | Insecticidal (M. separata) | nih.gov |

Biological Activity and Mechanistic Pathways of 5 Isothiazolecarboxamide Derivatives Non Clinical Focus

Plant Defense Activation Mechanisms (e.g., Isotianil)

Derivatives of 5-isothiazolecarboxamide, notably Isotianil (B1240973), function as plant activators, a class of compounds that enhance a plant's innate defense mechanisms rather than acting directly on pathogens. apvma.gov.ausumitomo-chem.co.jp This mode of action involves priming the plant's immune system, leading to a more rapid and robust response upon pathogen attack. researchgate.net Isotianil, a thiadiazole-carboxamide, is recognized for its ability to induce resistance against a wide array of fungal and bacterial diseases in various crops, such as rice blast. apvma.gov.ausumitomo-chem.co.jp The mechanism is not one of direct antagonism toward the microbe but rather an induction of the plant's own protective functions. sumitomo-chem.co.jp

Induction of Systemic Acquired Resistance (SAR)

Isotianil is a well-documented inducer of Systemic Acquired Resistance (SAR), a whole-plant, long-lasting, and broad-spectrum defense response. apvma.gov.ausumitomo-chem.co.jp SAR is a form of induced resistance that is activated throughout a plant following an initial localized exposure to a pathogen or a chemical elicitor. nih.govbohrium.com This systemic response prepares other parts of the plant for subsequent infections. semanticscholar.org The activation of SAR by compounds like Isotianil is a key strategy for disease management, leveraging the plant's intrinsic defense capacity. sumitomo-chem.co.jpresearchgate.net This induced state of readiness allows the plant to defend itself more effectively against a wide range of pathogens, including fungi, bacteria, and viruses. bohrium.com

Role in Salicylic (B10762653) Acid Pathway Activation

The induction of SAR by this compound derivatives is intrinsically linked to the salicylic acid (SA) signaling pathway. apvma.gov.aunih.gov Salicylic acid is a critical plant hormone that mediates host responses to pathogen infection. frontiersin.org Plant activators like Isotianil function by stimulating this pathway, which enhances the plant's natural defense mechanisms. nih.govnih.gov Research indicates that these compounds act upstream of SA biosynthesis, triggering an increase in endogenous SA levels. researchgate.net This accumulation of SA is a hallmark of SAR activation. googleapis.com The Fungicide Resistance Action Committee (FRAC) classifies Isotianil in Mode of Action Group P 03, which comprises host plant defense inducers that target a salicylate-related site. apvma.gov.au Molecular docking studies have further explored the interaction between Isotianil and Salicylic Acid Binding Protein 2 (SABP2), suggesting a direct or indirect engagement with the SA receptor machinery. researchgate.net

Stimulation of Pathogenesis-Related Protein Accumulation

A direct consequence of activating the salicylic acid pathway is the accumulation of pathogenesis-related (PR) proteins. sumitomo-chem.co.jpgoogleapis.com These proteins are a diverse group of host-encoded proteins induced in response to pathogen attack or SAR elicitors, and they are considered molecular markers for SAR. nih.govmdpi.com Isotianil treatment has been shown to induce the accumulation of mRNA that codes for PR proteins. sumitomo-chem.co.jp The accumulation of PR proteins, such as PR-1, PR-2 (a β-1,3-glucanase), and PR-3 (a chitinase), in both infected and non-infected parts of the plant contributes to the enhanced state of resistance. nih.govmdpi.com These proteins can possess antimicrobial properties themselves, for example, by degrading fungal cell walls, or they may play a role in signaling. nih.gov Studies have demonstrated that isotianil treatment induces the accumulation of various disease resistance-related enzymes, including chitinase, lipoxygenase, and phenylalanine ammonia-lyase, in rice tissues. sumitomo-chem.co.jp

Absence of Direct Antimicrobial Activity in Plant Activators

A defining characteristic of plant activators like Isotianil is their lack of direct antimicrobial activity. apvma.gov.auresearchgate.net In vitro tests have consistently shown that Isotianil does not inhibit the growth of pathogenic fungi and bacteria, even at high concentrations. sumitomo-chem.co.jp The protective effect observed in plants is solely attributable to the induction of the host's defense mechanisms. apvma.gov.ausumitomo-chem.co.jp This distinction is crucial, as it differentiates these compounds from traditional fungicides that act by directly targeting and killing the pathogen. sumitomo-chem.co.jp The reliance on the plant's own defense system also presents a different paradigm for managing pathogen resistance. sumitomo-chem.co.jp

Table 1: In Vitro Antimicrobial Activity of Isotianil This table presents the results of in vitro tests on the direct antimicrobial activity of Isotianil against various phytopathogenic fungi and bacteria. Data is synthesized from research findings where spore suspensions or bacterial cultures were incubated in media containing Isotianil.

| Pathogen Species | Type | Concentration Tested | Result | Reference |

| Magnaporthe grisea | Fungus | 0.1 - 100 ppm | No Antifungal Activity | sumitomo-chem.co.jp |

| Phytophthora infestans | Oomycete | 0.1 - 100 ppm | No Antifungal Activity | sumitomo-chem.co.jp |

| Pythium aphanidermatum | Oomycete | 0.1 - 100 ppm | No Antifungal Activity | sumitomo-chem.co.jp |

| Rhizoctonia solani | Fungus | 0.1 - 100 ppm | No Antifungal Activity | sumitomo-chem.co.jp |

| Botrytis cinerea | Fungus | 0.1 - 100 ppm | No Antifungal Activity | sumitomo-chem.co.jp |

| Xanthomonas oryzae pv. oryzae | Bacteria | 500 ppm | No Antibacterial Activity | sumitomo-chem.co.jp |

| Burkholderia glumae | Bacteria | 500 ppm | No Antibacterial Activity | sumitomo-chem.co.jp |

| Pseudomonas plantarii | Bacteria | 500 ppm | No Antibacterial Activity | sumitomo-chem.co.jp |

Antimicrobial Properties

While the plant activator subclass of 5-isothiazolecarboxamides, exemplified by Isotianil, lacks direct antimicrobial effects, the core isothiazole (B42339) structure is a known pharmacophore with inherent biological activity. nih.gov This has prompted research into synthesizing other derivatives with direct fungicidal properties.

Investigations into Antifungal Mechanisms

Research efforts have focused on creating novel this compound derivatives that possess direct antifungal activity, sometimes in addition to plant defense induction capabilities. nih.govnih.gov For instance, scientists have designed and synthesized 3,4-dichloroisothiazole-containing strobilurin derivatives. One such compound, 7a, which replaces a carboxylic ester with a carboxamide, demonstrated a broad spectrum of direct fungicidal activity. nih.gov This suggests that modifications to the this compound scaffold can impart direct antimicrobial action.

The mechanisms of action for these fungicidal derivatives differ from plant activation and are more aligned with traditional fungicides. Investigations into the antifungal mechanisms of other thiazole (B1198619) and isothiazole derivatives suggest various potential targets within the fungal cell. nih.govnih.gov Studies using sorbitol, an osmoprotectant, indicate that some thiazole derivatives may act by disrupting the fungal cell wall. nih.govresearchgate.net Other potential mechanisms include interference with the fungal cell membrane, often by interacting with ergosterol, a key component of fungal membranes. nih.govresearchgate.net The ultrastructural changes observed in fungi exposed to certain thiazole compounds further point to direct action on cellular integrity. nih.gov This line of research aims to develop dual-function molecules that can both directly inhibit fungal growth and stimulate the plant's systemic acquired resistance, offering a multi-pronged approach to disease control. nih.gov

Studies on Antibacterial Activity (e.g., TCS inhibition)

Derivatives of this compound have been the subject of research for their potential antibacterial properties. These compounds have demonstrated activity against a range of bacterial strains, including those that are resistant to multiple drugs. The mechanism of action for some thiazole-based compounds has been identified as the inhibition of crucial bacterial enzymes. For instance, certain thiazole derivatives have been found to inhibit DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov

One area of interest has been the activity of these compounds against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov Research has shown that hybridization of the thiazole moiety with other antibacterial pharmacophores can lead to potent antibacterial candidates against MRSA. nih.gov

While specific studies focusing on the inhibition of the two-component system (TCS) by this compound derivatives are not extensively detailed in the provided search results, the broad-spectrum activity and enzymatic inhibition capabilities of related thiazole compounds suggest a potential for diverse mechanisms of action that could include interference with bacterial signaling pathways like the TCS. Further research is needed to specifically elucidate the role of this compound derivatives in TCS inhibition.

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound/Derivative | Target Organism(s) | Observed Effect | Reference |

|---|---|---|---|

| Pleuromutilin derivatives with thiazole-5-carboxamide (B1230067) | Staphylococcus aureus ATCC26112, Staphylococcus aureus SC | Antibacterial activity at a low concentration of 0.05 µg/mL | researchgate.net |

| Thiazole-based analogues | Methicillin-resistant Staphylococcus aureus (MRSA) | Potential as antibacterial agents against MRSA | nih.gov |

| Benzothiazole (B30560) ethyl urea (B33335) compounds | S. pneumoniae, S. epidermidis, S. pyogenes | Significant antibacterial activity with low MIC values | nih.gov |

| Thiazolidine-2,4-dione carboxamide derivatives | E. coli, P. aeruginosa, C. albicans | Weak to moderate antibacterial and antifungal activity | mdpi.com |

Evaluation of Antiviral Potential

The antiviral potential of isothiazole derivatives has been explored against a variety of viruses, encompassing both RNA and DNA viruses. nih.govcncb.ac.cn Specific isothiazole compounds have demonstrated efficacy against Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2). nih.gov

Further studies have revealed a broad spectrum of action for certain derivatives. For example, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate was evaluated against picornaviruses, measles virus, HIV-1, HIV-2, and some DNA viruses like adenovirus type 2 and herpes simplex virus type 1. nih.govcncb.ac.cn This particular compound was found to be active against several rhinoviruses, Coxsackie B1, and the measles virus. nih.govcncb.ac.cn The selectivity index (SI), a measure of the compound's specificity for antiviral activity over cellular toxicity, was notably high for some derivatives against poliovirus 1 and Echovirus 9. nih.gov

The development of novel aminothiazole derivatives has also shown promise in targeting influenza A virus. In an in vitro infection model using MDCK cells, several synthesized compounds exhibited structure-dependent antiviral activity against the H1N1 strain, significantly restoring cell viability compared to untreated controls. mdpi.com The versatility of the thiazole scaffold has led to its investigation against a wide range of viruses, including coronaviruses, herpes viruses, and hepatitis B and C viruses. nih.govresearchgate.net

Table 2: Antiviral Activity of Selected Isothiazole and Thiazole Derivatives

| Compound/Derivative | Target Virus(es) | Key Findings | Reference(s) |

|---|---|---|---|

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulfanyl-4-isothiazolecarbonitrile | HIV-1 (IIIB), HIV-2 (ROD), Poliovirus 1, Echovirus 9 | Effective against HIV-1 and HIV-2; High selectivity index for Poliovirus 1 (SI: 223) and Echovirus 9 (SI: 334) | nih.gov |

| S-(4-cyano-5-phenylisothiazol -3-yl)-O-ethyl thiocarbonate | HIV-1 (IIIB), HIV-2 (ROD), Poliovirus 1, Echovirus 9 | Effective against HIV-1 and HIV-2; High selectivity index for Poliovirus 1 (SI: 828) and Echovirus 9 (SI: 200) | nih.gov |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses 2, 39, 86, 89; Coxsackie B1; Measles virus | Active against a range of rhinoviruses, Coxsackie B1, and measles virus | nih.govcncb.ac.cn |

| Substituted aminothiazole derivatives | Influenza A/Puerto Rico/8/34 H1N1 | Structure-dependent antiviral activity, restoring MDCK cell viability | mdpi.com |

Immunomodulatory and Anti-inflammatory Effects

Immunotropic Activity and Immunosuppression Studies

Derivatives of isothiazole and the related isoxazole (B147169) have demonstrated significant immunomodulatory properties. nih.gov In vitro studies on newly synthesized derivatives of 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters revealed differential and dose-dependent immunoregulatory effects. nih.gov One particular compound, 5-{N'-[1-4{-4-[3-(-methoxyphenyl)-ureidol]-phenylethylidene]-hydrazino}-3-methyl-4-isothiazolecarboxylic acid ethyl ester, strongly inhibited the secondary humoral immune response to sheep erythrocytes and the proliferative response of mouse splenocytes to concanavalin (B7782731) A and pokeweed mitogen. nih.gov

Similarly, studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives have shown immunotropic effects on lymphocyte proliferation. nih.gov Some derivatives exhibited stimulatory activity while others showed inhibitory effects on spontaneous and mitogen-induced lymphocyte proliferation in mice. nih.gov The parent compound, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, was found to stimulate the proliferation of lymphocytes from the spleen and mesenteric lymph nodes, both alone and in combination with mitogens. nih.gov

Mechanisms of Anti-inflammatory Action

The anti-inflammatory action of thiazole carboxamide derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov These enzymes are key to the biosynthesis of prostaglandins, which are mediators of inflammation. nih.gov Studies have shown that novel series of methoxyphenyl thiazole carboxamide derivatives exhibit potent inhibitory activities against both COX-1 and COX-2 enzymes. nih.gov The selectivity of these compounds towards COX-2 over COX-1 is a desirable trait for anti-inflammatory agents, as it may reduce gastrointestinal side effects associated with non-selective NSAIDs. nih.gov For instance, one compound with a bulky trimethoxy group on the phenyl ring demonstrated a higher selectivity ratio for COX-2. nih.gov

Another mechanism contributing to the anti-inflammatory effects of some thiazole derivatives is the inhibition of protein denaturation. nih.gov Certain anti-inflammatory drugs can prevent the denaturation of proteins, a process that can be induced by heat or other stressors. nih.gov

Differential Changes in Signaling Protein Expression

Research into thiazole derivatives has indicated their ability to modulate cellular signaling pathways, leading to differential changes in the expression of signaling proteins. nih.gov For example, a 4′,5-bisthiazole variant of an (S)-proline-amide aminothiazoleurea derivative was identified as a selective inhibitor of phosphatidylinositol-3 kinase alpha (PI3Kα). nih.gov Inhibition of the PI3K pathway by these derivatives was confirmed to be highly effective, with some compounds showing IC50 values in the nanomolar range. nih.gov Furthermore, western blotting analysis demonstrated a significant reduction in PI3K gene expression following treatment with such a compound. nih.gov

Enzymatic Inhibition and Receptor Interaction Studies

Derivatives of this compound and related thiazole structures have been shown to interact with and inhibit a variety of enzymes and receptors.

Enzymatic Inhibition:

Cyclooxygenase (COX): As mentioned previously, thiazole carboxamide derivatives are potent inhibitors of COX-1 and COX-2 enzymes, which are central to the inflammatory process. nih.govnih.govnih.gov

Urease, α-glucosidase, and Carbonic Anhydrase: A series of adamantane-linked aminothiazole derivatives were evaluated for their inhibitory activities against these enzymes. researchgate.net Several compounds showed excellent urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor thiourea. researchgate.net Good α-glucosidase inhibitory activity was also observed for some derivatives. researchgate.net

Protein Kinases: Thiazole derivatives have been investigated as inhibitors of various protein kinases, which play crucial roles in cell signaling and are often dysregulated in diseases like cancer. nih.gov They have shown inhibitory activity against both serine/threonine kinases (e.g., cyclin-dependent kinases) and tyrosine kinases. nih.gov

Receptor Interaction:

AMPA Receptors: A series of thiazole-carboxamide derivatives have been studied for their modulatory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are critical for excitatory neurotransmission in the central nervous system. nih.gov These compounds demonstrated potent inhibition of AMPAR-mediated currents in HEK293T cells overexpressing different AMPAR subunits. nih.gov The modulation of AMPA receptor kinetics, including desensitization and deactivation rates, highlights their potential as neuroprotective agents. nih.gov

Cannabinoid Receptors: Thiazole and benzothiazole derivatives have been designed and evaluated for their binding affinity and functional activity at CB1 and CB2 cannabinoid receptors. cnr.it A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides exhibited high affinity and selectivity for CB2 receptors, which are of interest for their anti-inflammatory potential without psychiatric side effects. cnr.it

Table 3: Enzymatic and Receptor Targets of Thiazole and Isoxazole Derivatives

| Derivative Class | Target Enzyme/Receptor | Biological Effect | Reference(s) |

|---|---|---|---|

| Methoxyphenyl thiazole carboxamides | Cyclooxygenase (COX-1, COX-2) | Inhibition of enzyme activity, anti-inflammatory | nih.govnih.gov |

| Adamantane-linked aminothiazoles | Urease, α-glucosidase | Inhibition of enzyme activity | researchgate.net |

| 4′,5-bisthiazole derivatives | Phosphatidylinositol-3 kinase alpha (PI3Kα) | Inhibition of signaling pathway | nih.gov |

| Thiazole-carboxamides | AMPA Receptors | Inhibition of receptor-mediated currents, modulation of kinetics | nih.gov |

| N-(benzo[d]thiazol-2(3H)-ylidene) carboxamides | Cannabinoid Receptor 2 (CB2) | Selective binding and potential anti-inflammatory effects | cnr.it |

| 5-hydrazino-3-methyl-4-isothiazolecarboxylic ethyl esters | - | Immunomodulation (inhibition of humoral response and lymphocyte proliferation) | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide derivatives | - | Immunomodulation (stimulation or inhibition of lymphocyte proliferation) | nih.govnih.gov |

Investigation of VEGFR2 Inhibition by this compound Scaffolds

The 1,3-thiazole scaffold, a core component of many 5-carboxamide derivatives, is recognized as a significant structure in the design of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. rsc.org Research has focused on developing novel series of these compounds to target angiogenesis, a critical process in tumor growth. Quantitative Structure-Activity Relationship (QSAR) studies have been performed on N-(Aryl)-4-(azolylethyl) thiazole-5-carboxamide analogues, identifying them as potent inhibitors of both VEGFR-1 and VEGFR-2. nih.gov These analyses indicate that topological descriptors of the compounds play a crucial role in their inhibitory activity. nih.gov

In the pursuit of new antiangiogenic agents, various thiazole-based derivatives have been designed and synthesized. nih.gov For instance, a series of 5-benzylidene-2,4-thiazolidinediones were designed as VEGFR-2 targeting angiogenesis inhibitors, with one compound (3i) exhibiting an IC50 of 0.5μM against the enzyme. nih.gov Another study on newly synthesized thiazole derivatives identified a 3-nitrophenylthiazole compound (4d) that showed a high inhibitory activity against VEGFR-2, with a percentage inhibition of 85.72%, comparable to the standard drug sorafenib (B1663141) (86.93%). nih.gov Furthermore, novel 3-thiazolyl-coumarin compounds have been evaluated as VEGFR-2 kinase inhibitors, with some derivatives showing greater anticancer activities than the reference drug. nih.gov Molecular docking studies of these compounds reveal interactions with key amino acid residues in the VEGFR-2 active site, such as Asp1046, Cys919, and Glu885, highlighting the role of the thiazole ring in the binding mechanism. nih.govresearchgate.net